1,6-Anhydrolactose

Overview

Description

1,6-Anhydrolactose, also known as 6-deoxy-d-glucose, is a sugar derivative that has been studied extensively for its potential applications in biochemistry and physiology. Its unique structure and properties make it an attractive molecule for a variety of laboratory experiments and research applications.

Scientific Research Applications

Chemical Derivatives of Lactose

Lactose, which includes 1,6-Anhydrolactose, is a naturally occurring carbohydrate found in the milk of most mammals . It has unique chemical and physical properties derived from its functional groups and conformational structure . Small alterations in the chemical structure, such as a change in the configuration of one of the hydroxyl groups, can lead to significant differences in physical and sensory properties .

Synthesis of N-Acetyllactosamine-Containing Oligosaccharides

1,6-Anhydro-β-lactose has been used as a key starting material for the synthesis of cell-surface oligosaccharides bearing N-acetyllactosamine units . These oligosaccharides have potential applications in biological systems and drug delivery .

Nutritional Research

Research concerning lactose, including 1,6-Anhydrolactose, is active in areas related to nutrition . This includes studies on lactose ingestion and malabsorption .

Industrial Applications

The subject of oligosaccharides, which can be synthesized from 1,6-Anhydrolactose, is of great industrial significance . They have potential applications in various industries, including food and pharmaceuticals .

Mechanism of Action

Target of Action

1,6-Anhydrolactose is a derivative of lactose, a disaccharide composed of glucose and galactose

Mode of Action

It is formed by the dehydration of lactose. The interaction of 1,6-Anhydrolactose with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Given that it is a derivative of lactose, it may be involved in carbohydrate metabolism pathways

Result of Action

It has been suggested that 1,6-Anhydrolactose may exhibit various biological activities

properties

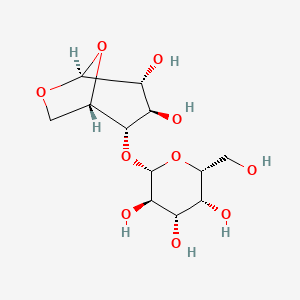

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-BNQXPIRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydrolactose | |

CAS RN |

34395-01-2 | |

| Record name | 1,6-Anhydrolactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

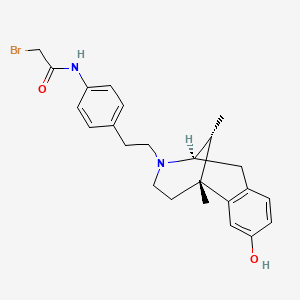

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structural characteristics of 1,6-anhydrolactose based on this research?

A1: This research paper focuses on understanding the conformation, or shape, of 1,6-anhydrolactose and its hexa-acetate derivative in solution using nuclear magnetic resonance (NMR) spectroscopy []. While the paper doesn't explicitly provide the molecular formula or weight, it delves into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions and potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)

![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)

![acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester](/img/structure/B1229878.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)